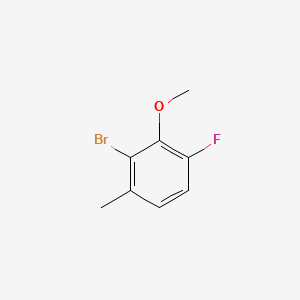

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Description

Properties

IUPAC Name |

3-bromo-1-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJNOVUUDBCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682123 | |

| Record name | 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-62-3 | |

| Record name | 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis leverages common organic transformations, starting from the commercially available precursor, 4-fluoro-3-methoxyaniline. An alternative pathway commencing from 4-fluoro-3-methoxytoluene is also discussed. This document provides detailed experimental protocols for key reactions, a summary of quantitative data, and visualizations of the synthesis pathways.

Proposed Synthesis Pathway 1: From 4-Fluoro-3-methoxyaniline

This pathway involves a five-step sequence starting with the protection of the aniline, followed by regioselective bromination, deprotection, deamination, and a final methylation step.

Step 1: Acetylation of 4-Fluoro-3-methoxyaniline

To control the regioselectivity of the subsequent bromination reaction, the amino group of the starting material is first protected as an acetamide.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methoxyaniline (1.0 eq.) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(4-fluoro-3-methoxyphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Regioselective Bromination of N-(4-fluoro-3-methoxyphenyl)acetamide

The acetamido group is a moderately activating ortho-, para-director. The methoxy group is a strongly activating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position ortho to the powerful acetamido group and meta to the methoxy and fluoro groups is the most likely site for electrophilic substitution.

Experimental Protocol:

-

Dissolve the dried N-(4-fluoro-3-methoxyphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at this temperature for several hours, monitoring the progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide.

Step 3: De-acetylation to 2-Bromo-4-fluoro-3-methoxyaniline

The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the free aniline.

Experimental Protocol:

-

To the crude N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide in a round-bottom flask, add a solution of hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the completion of the reaction.

-

Cool the solution to room temperature and neutralize it carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Extract the 2-bromo-4-fluoro-3-methoxyaniline with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product if necessary, for instance, by column chromatography.

Step 4: Deamination of 2-Bromo-4-fluoro-3-methoxyaniline to 1-Bromo-3-fluoro-2-methoxybenzene

The Sandmeyer reaction provides a method to replace the amino group with a hydrogen atom (deamination) via a diazonium salt intermediate.

Experimental Protocol:

-

Dissolve 2-bromo-4-fluoro-3-methoxyaniline (1.0 eq.) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

-

To this solution, add hypophosphorous acid (H3PO2, 50% in water, 2.0 eq.) and allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield 1-bromo-3-fluoro-2-methoxybenzene.

Step 5: Methylation of 1-Bromo-3-fluoro-2-methoxybenzene

The final step involves the introduction of a methyl group. This can be achieved through a halogen-metal exchange followed by quenching with a methylating agent.[1][2]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the low temperature.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add methyl iodide (1.2 eq.) to the solution and continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, purify the crude product by column chromatography to obtain this compound.

Proposed Synthesis Pathway 2: From 4-Fluoro-3-methoxytoluene

This alternative, more direct pathway involves the regioselective bromination of 4-fluoro-3-methoxytoluene.

Step 1: Synthesis of 4-Fluoro-3-methoxytoluene

This intermediate could potentially be synthesized from commercially available precursors such as 4-fluoro-3-methoxyphenol via a two-step process involving the formation of a tosylate followed by reduction, or through other established methods for the conversion of phenols to toluenes.

Step 2: Regioselective Bromination of 4-Fluoro-3-methoxytoluene

The directing effects of the substituents on the aromatic ring will guide the position of bromination. The methoxy group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position ortho to the strongly activating methoxy group (C2) is the most probable site for electrophilic bromination.[3][4]

Experimental Protocol:

-

Dissolve 4-fluoro-3-methoxytoluene (1.0 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide) or use a brominating agent like N-bromosuccinimide in the presence of an acid catalyst.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture at this temperature and then allow it to warm to room temperature while monitoring its progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Work up the reaction mixture by extracting with an organic solvent, washing with water and brine, and drying.

-

Purify the product by distillation or column chromatography to isolate this compound.

Data Presentation

The following table summarizes the expected yields for each step of the proposed synthesis pathways. These values are based on typical yields for analogous reactions found in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| Pathway 1 | ||||

| 1 | Acetylation | 4-Fluoro-3-methoxyaniline | N-(4-fluoro-3-methoxyphenyl)acetamide | 90-95 |

| 2 | Bromination | N-(4-fluoro-3-methoxyphenyl)acetamide | N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide | 70-80 |

| 3 | De-acetylation | N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide | 2-Bromo-4-fluoro-3-methoxyaniline | 85-95 |

| 4 | Deamination | 2-Bromo-4-fluoro-3-methoxyaniline | 1-Bromo-3-fluoro-2-methoxybenzene | 60-70 |

| 5 | Methylation | 1-Bromo-3-fluoro-2-methoxybenzene | This compound | 50-60 |

| Pathway 2 | ||||

| 1 | Synthesis | e.g., 4-fluoro-3-methoxyphenol | 4-Fluoro-3-methoxytoluene | (Varies) |

| 2 | Bromination | 4-Fluoro-3-methoxytoluene | This compound | 60-75 |

Mandatory Visualization

Caption: Proposed Synthesis Pathway 1 for this compound.

Caption: Alternative Synthesis Pathway 2 for this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is limited. This guide provides available data for a structural isomer, 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene (CAS: 1783385-98-7) , and outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Properties of an Isomer

The data presented in the following table pertains to the structural isomer, 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene. It is crucial to note that these values may differ from those of the requested compound, this compound, due to the different substitution patterns on the benzene ring.

| Property | Value | Source |

| Chemical Name | 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene | N/A |

| CAS Number | 1783385-98-7 | [1][2] |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of fundamental physicochemical properties of solid organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline compound is finely powdered. A capillary tube is sealed at one end, and the powdered sample is packed into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an oil bath (Thiele tube).

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Micro Method)

For small sample quantities, the boiling point can be determined using a micro method.

Methodology:

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

-

Heating: The sample is heated gently. As the liquid heats, the air trapped in the capillary tube expands and escapes.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent. This property is crucial for understanding a compound's behavior in various media.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed in a clean test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone) is added to the test tube in small increments.

-

Mixing: After each addition of the solvent, the mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is visually inspected for the disappearance of the solid phase. The solubility is typically expressed in qualitative terms (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide to 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

CAS Number: 1226808-62-3

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available and predicted data.

| Property | Value | Source |

| CAS Number | 1226808-62-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrFO | [1][3][4][5] |

| Molecular Weight | 219.05 g/mol | [1][3] |

| Appearance | Not specified (likely a solid or liquid) | |

| Boiling Point | No data available | [6] |

| Melting Point | No data available | [6] |

| Density | No data available | |

| Solubility | No data available | [6] |

| Purity | >95% (as commercially available) | [6] |

Synthesis and Reactivity

As a polysubstituted aromatic compound, this compound is a valuable building block in organic synthesis. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions.

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol:

This protocol is a proposed method and would require optimization in a laboratory setting.

Step 1: Nitration of 4-Fluoro-3-methoxy-1-methylbenzene

-

To a stirred solution of 4-fluoro-3-methoxy-1-methylbenzene in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation with palladium on carbon.

-

If using tin(II) chloride, heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

After cooling, neutralize the reaction mixture and extract the amino product.

-

Purify the product by column chromatography to obtain 2-Amino-4-fluoro-3-methoxy-1-methylbenzene.

Step 3: Sandmeyer Reaction

This procedure is adapted from a standard Sandmeyer reaction protocol.[7]

-

Dissolve the 2-Amino-4-fluoro-3-methoxy-1-methylbenzene in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

-

After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.

Potential Reactions: Cross-Coupling

The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Caption: Potential cross-coupling reactions of the target compound.

General Protocol for Suzuki-Miyaura Coupling (Hypothetical):

This is a generalized protocol and would require optimization for this specific substrate.

-

To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Spectroscopic Data (Predicted)

No experimentally obtained spectroscopic data for this compound is currently available. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The methyl and methoxy protons will appear as singlets in the upfield region, likely around 2.0-2.5 ppm and 3.5-4.0 ppm, respectively. |

| ¹³C NMR | Aromatic carbons will show signals between 100-160 ppm. The carbon bearing the fluorine atom will show a large coupling constant. The methyl and methoxy carbons will appear at higher field strengths. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-F stretching in the fingerprint region are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of methyl and methoxy groups. |

Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive site for the construction of more complex molecular architectures. While specific applications for this compound have not been documented, its structural motifs suggest its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and neuroscience, where substituted aromatic scaffolds are common.

Safety and Handling

Detailed toxicological data for this compound is not available.[6] As with all laboratory chemicals, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 97% | CAS: 1226808-62-3 | AChemBlock [achemblock.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. aobchem.com [aobchem.com]

- 6. aobchem.com [aobchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its current lack of widespread commercial availability, this document focuses on a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a detailed exploration of its prospective applications. The strategic arrangement of bromo, fluoro, methoxy, and methyl functional groups on the benzene ring offers a unique platform for the development of novel molecular architectures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.

Introduction

Polysubstituted aromatic rings are fundamental scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials. The specific nature and arrangement of substituents on the benzene core dictate the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. The target molecule, this compound, presents a compelling substitution pattern. The presence of a bromine atom provides a handle for a variety of cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, the methoxy group acts as a key hydrogen bond acceptor and influences electronic properties, and the methyl group provides a lipophilic component. This unique combination makes it a high-value, albeit currently non-commercialized, synthetic intermediate.

Physicochemical and Predicted Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 220-240 °C at 760 mmHg |

| Density | Estimated 1.5-1.6 g/cm³ |

| LogP | Estimated 3.0-3.5 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic region (δ 6.5-7.5 ppm): Two doublets or a complex multiplet for the two aromatic protons. - Methoxy protons (δ 3.8-4.0 ppm): A singlet integrating to 3H. - Methyl protons (δ 2.0-2.3 ppm): A singlet integrating to 3H. |

| ¹³C NMR | - Aromatic carbons (δ 110-160 ppm): Six distinct signals, with carbons attached to electronegative atoms (Br, F, O) appearing at lower field. The carbon bearing the fluorine will show a large C-F coupling constant. - Methoxy carbon (δ 55-65 ppm): A single signal. - Methyl carbon (δ 15-25 ppm): A single signal. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Major fragments: Loss of CH₃ (M-15), OCH₃ (M-31), and Br (M-79/81). |

Proposed Synthetic Pathway

Given the absence of a commercially available source, a multi-step synthesis is required to obtain this compound. The proposed route leverages the principles of directed ortho-metalation (DoM) and electrophilic aromatic substitution, where the directing effects of the substituents are strategically employed to achieve the desired regiochemistry.

Navigating the Therapeutic Potential of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene Analogs: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide offers a comprehensive overview of the structural analogs of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for exploring the potential therapeutic applications of this class of compounds. Due to the limited availability of direct experimental data on this compound and its derivatives, this guide presents a prospective analysis based on established principles of medicinal chemistry and the known biological activities of structurally related halogenated and methoxylated aromatic compounds.

Core Structure and Rationale for Investigation

The core structure of this compound combines several key functional groups that are known to influence the pharmacokinetic and pharmacodynamic properties of small molecules. The presence of a bromine atom can enhance lipophilicity and may facilitate interactions with target proteins. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. The methoxy and methyl groups can also modulate the electronic and steric properties of the molecule, further influencing its biological activity. The strategic placement of these substituents on the benzene ring presents a scaffold with significant potential for chemical modification and optimization in drug discovery programs.

Structural Analogs for Initial Screening

A focused library of structural analogs is proposed for initial biological screening to explore the structure-activity relationships (SAR) of this chemical series. The proposed modifications are designed to probe the importance of each substituent and its position on the aromatic ring.

| Compound ID | R1 | R2 | R3 | R4 | Rationale for Inclusion |

| LEAD-001 | Br | F | OCH3 | CH3 | Parent Compound |

| ANA-001 | Cl | F | OCH3 | CH3 | Investigate effect of a different halogen at R1 |

| ANA-002 | I | F | OCH3 | CH3 | Explore impact of a larger halogen at R1 |

| ANA-003 | Br | Cl | OCH3 | CH3 | Assess effect of halogen substitution at R2 |

| ANA-004 | Br | F | OH | CH3 | Evaluate the role of the methoxy group vs. hydroxyl |

| ANA-005 | Br | F | OCH3 | H | Determine the importance of the methyl group |

| ANA-006 | H | F | OCH3 | CH3 | Assess the contribution of the bromine atom |

| ANA-007 | Br | H | OCH3 | CH3 | Evaluate the necessity of the fluorine atom |

Hypothetical Synthesis Workflow

A plausible synthetic route for this compound and its analogs can be envisioned starting from commercially available substituted anilines or phenols, employing standard organic synthesis transformations such as diazotization, halogenation, and etherification.

Experimental Protocols for Biological Evaluation

Given the known activities of other halogenated aromatic compounds, initial screening of this series should focus on anticancer and antimicrobial activities.

Anticancer Activity Screening

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended to assess the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

1. Cell Culture:

- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

- Prepare serial dilutions of the test compounds in culture medium.

- Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

3. MTT Assay:

- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to untreated control cells.

- Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening

A broth microdilution method is proposed to determine the minimum inhibitory concentration (MIC) of the analogs against a panel of pathogenic bacteria and fungi.

1. Inoculum Preparation:

- Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight.

- Dilute the cultures to achieve a standardized inoculum concentration.

2. Microdilution Assay:

- Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

- Inoculate each well with the standardized microbial suspension.

- Include positive (microorganism without compound) and negative (broth only) controls.

3. Incubation:

- Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

4. MIC Determination:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Halogenated aromatic compounds have been shown to interact with various cellular signaling pathways. A plausible mechanism of action for the this compound analogs could involve the modulation of pathways critical for cell survival and proliferation.

Concluding Remarks

The structural framework of this compound offers a promising starting point for the development of novel therapeutic agents. The proposed analogs and experimental workflows in this guide provide a systematic approach to investigating their biological potential. While the information presented is based on predictive analysis, it serves as a valuable roadmap for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds. Further experimental validation is essential to elucidate the true therapeutic potential and mechanism of action of these novel chemical entities.

The Synthetic Cornerstone: Unlocking Therapeutic Potential with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

A Technical Guide for Chemical and Pharmaceutical Innovators

Introduction

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Aryl halides, particularly those with multifaceted substitutions, serve as critical building blocks for constructing complex molecular architectures. 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is one such pivotal intermediate. Its unique arrangement of bromo, fluoro, methoxy, and methyl functional groups on a benzene ring offers a versatile platform for a variety of chemical transformations. This technical guide delves into the potential research applications of this compound, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics, such as the potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, AZD5153.

Physicochemical Properties

The precise physicochemical properties of a synthetic intermediate are crucial for predicting its reactivity, optimizing reaction conditions, and ensuring the scalability of synthetic processes. The table below summarizes the key computed and, where available, experimental data for this compound and its structural analogs.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | Computed |

| CAS Number | 1226808-62-3 | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1F)OC)Br | N/A |

| Density | 1.5±0.1 g/cm³ | Predicted |

| Boiling Point | 235.6±35.0 °C at 760 mmHg | Predicted |

| Flash Point | 96.3±25.9 °C | Predicted |

| LogP | 3.25 | Predicted |

Core Application in Pharmaceutical Synthesis

The primary utility of this compound lies in its application as a key building block in the synthesis of biologically active compounds. The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Role in the Synthesis of BET Inhibitors like AZD5153

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as c-MYC.[3][4] The inhibition of BRD4 has emerged as a promising therapeutic strategy for a variety of cancers.[5][6] AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of BRD4, meaning it binds to both bromodomains of the protein, leading to enhanced antitumor activity.[5]

While the exact, publicly disclosed synthesis of AZD5153 may vary, the core structure of such inhibitors often relies on substituted aromatic rings that can be functionalized and linked together. This compound represents a plausible and valuable starting material or intermediate for constructing a portion of the AZD5153 molecule or similar therapeutic agents. The following workflow illustrates a generalized synthetic pathway where such an intermediate would be utilized.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4][7] The following is a representative, generalized protocol for the coupling of an aryl bromide like this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8][9]

Biological Target and Signaling Pathway of End-Product (AZD5153)

The therapeutic relevance of this compound is realized through its incorporation into pharmacologically active molecules. In the case of AZD5153, the end-product targets the BRD4 protein, a key epigenetic regulator.

BRD4 recognizes and binds to acetylated lysine residues on histone tails, which are markers of active chromatin. This binding recruits the transcriptional machinery to the promoters and enhancers of target genes, leading to their expression.[3] Many of these target genes are powerful drivers of cell proliferation and survival, such as the MYC oncogene.[4][5]

In cancer cells where BRD4 is overexpressed or hyperactive, this process is dysregulated, leading to uncontrolled cell growth. AZD5153, by inhibiting BRD4, displaces it from the chromatin, thereby preventing the transcription of these oncogenes. This leads to a downstream cascade of events including cell cycle arrest and apoptosis (programmed cell death).[5][10]

Quantitative Biological Data for AZD5153

The efficacy of a therapeutic agent is quantified through various in vitro and in vivo assays. The following table presents a selection of biological data for AZD5153, the development of which relies on intermediates like this compound.

| Cell Line | Assay Type | IC₅₀ (nM) | Effect | Source |

| HCCLM3 (Hepatocellular Carcinoma) | Cell Proliferation | Varies by cell line | Inhibition of cell growth | [5][6] |

| HCT116 (Colorectal Cancer) | Cell Proliferation (MTT) | ~50-100 | Suppression of proliferation | [3] |

| LoVo (Colorectal Cancer) | Cell Proliferation (MTT) | ~50-100 | Suppression of proliferation | [3] |

| Various Hematopoietic Cancers | Cell Growth | Potent | Potent anticancer effects | [3] |

Conclusion

This compound is a high-value chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its well-defined structure provides a reliable and versatile scaffold for the synthesis of complex, biologically active molecules. The application of this compound in the synthetic route towards potent epigenetic modulators like the BRD4 inhibitor AZD5153 underscores its importance. For researchers and drug development professionals, understanding the utility and reaction chemistry of such building blocks is essential for the continued innovation of next-generation therapeutics targeting complex diseases like cancer.

References

- 1. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene | C7H5BrClF | CID 84789342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof - Google Patents [patents.google.com]

- 3. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]

- 4. benchchem.com [benchchem.com]

- 5. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene (CAS No. 1783385-98-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally similar halogenated aromatic compounds to provide a robust framework for its safe management in a laboratory setting. Researchers must supplement this information with their own risk assessments and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-4-methoxy-1-methylbenzene[1] | 4-Bromo-3-fluorotoluene[2] |

| CAS Number | 1783385-98-7[3][4] | 36942-56-0[1][5] | 452-74-4[2] |

| Molecular Formula | C₈H₈BrFO[3][4] | C₈H₉BrO[1][5] | C₇H₆BrF[2] |

| Molecular Weight | 219.05 g/mol [3] | 201.06 g/mol [1] | 189.03 g/mol [2] |

| Appearance | Likely a solid or liquid | Solid[5] | Not specified |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Purity (typical) | 95%[3] | Not specified | Not specified |

Hazard Identification and Safety Precautions

As a halogenated aromatic compound, this compound should be handled with caution. Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.

General Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Toxicity: While specific data is unavailable, substituted bromobenzenes have been shown to exhibit varying levels of hepatotoxicity in animal studies[6][7][8]. The presence of multiple halogen and methoxy groups can influence the metabolic pathways and potential toxicity.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Minimum Requirement |

| Eye and Face Protection | Chemical safety goggles. A face shield is recommended for splash hazards. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any defects before use. |

| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities or when there is a risk of splashing. |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

-

All work should be performed in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Use appropriate tools and techniques to minimize the generation of dust or aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is typically 2-8°C[4].

Emergency Procedures

First Aid Measures:

Table 3: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Small Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Restrict access and ventilate the area. Wear appropriate PPE and contain the spill. Collect the spilled material into a labeled container for disposal.

Experimental Protocols

While a specific synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for analogous compounds. A potential approach involves the bromination of a suitable precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

General Spectroscopic Analysis Workflow:

Caption: General workflow for spectroscopic characterization of the target compound.

Note on Experimental Data:

No specific experimental NMR, MS, or IR data for this compound were found in the available literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation. Predicted spectral data for similar compounds can be found in publicly available databases and may serve as a reference[1][9][10][11][12][13][14].

Biological Activity and Toxicology

There is currently no specific information available on the biological activity, signaling pathways, or toxicological profile of this compound. However, the presence of halogen and methoxy substituents on an aromatic ring suggests that the compound could have biological activity. Halogenated aromatic compounds are known to have a wide range of biological effects, and their toxicity can vary significantly depending on the substitution pattern[6][8][15]. The methoxy group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule[15].

General Considerations for Biological Activity:

-

Drug Discovery: Substituted aromatic compounds are common scaffolds in drug discovery. The specific combination of bromo, fluoro, and methoxy groups may impart unique properties relevant to various biological targets.

-

Metabolism: The compound is likely to undergo metabolism in vivo, potentially leading to the formation of more polar metabolites. The nature of these metabolites would be crucial in determining the compound's overall toxicological profile.

General Considerations for Toxicology:

-

Hepatotoxicity: As mentioned, substituted bromobenzenes are known to have the potential for liver toxicity[6][8][16].

-

Neurotoxicity: Some halogenated ethers have been shown to cause neurodegeneration and behavioral changes in animal studies[8][17].

Given the lack of specific data, any research involving this compound should include preliminary in vitro cytotoxicity and other relevant assays to assess its biological activity and potential toxicity.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (solid and liquid) in clearly labeled, sealed containers.

-

Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

Caption: Logical workflow for the safe management of this compound.

This guide is intended to provide a starting point for the safe handling of this compound. It is imperative that all users of this compound conduct a thorough risk assessment and adhere to the highest standards of laboratory safety.

References

- 1. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene 95% | CAS: 1783385-98-7 | AChemBlock [achemblock.com]

- 4. aobchem.com [aobchem.com]

- 5. Customized 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 6. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bromobenzene - Wikipedia [en.wikipedia.org]

A Comprehensive Review of Substituted Bromofluorotoluenes: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted bromofluorotoluenes are a class of halogenated aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Their unique substitution patterns of bromine, fluorine, and a methyl group on the toluene scaffold give rise to a diverse range of isomers with distinct physicochemical properties and reactivities. This in-depth technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, characterization, and key applications, with a particular emphasis on methodologies and quantitative data relevant to research and drug development.

Synthesis of Substituted Bromofluorotoluenes

The synthesis of substituted bromofluorotoluenes can be achieved through various synthetic strategies, primarily involving electrophilic aromatic substitution and multi-step sequences starting from readily available precursors.

One common approach is the direct bromination of fluorotoluenes. For instance, the preparation of 3-bromo-4-fluorotoluene can be accomplished by reacting 4-fluorotoluene with bromine in glacial acetic acid in the presence of a catalyst system comprising iodine and iron or an iron salt. This method has been shown to markedly increase the proportion of the desired 3-bromo-4-fluorotoluene isomer over the 2-bromo-4-fluorotoluene byproduct.[1]

Another versatile method involves a multi-step synthesis commencing with a suitable substituted toluene derivative. For example, a proposed pathway to synthesize 5-bromo-3-chloro-2-fluorotoluene starts with the nitration of 3-chloro-2-fluorotoluene. The resulting nitro intermediate is then reduced to the corresponding amine, which is subsequently converted to the target bromo derivative via a Sandmeyer reaction.[2]

Similarly, the synthesis of 4-bromo-3-fluorotoluene has been reported starting from o-nitro-p-toluidine through a sequence of reactions including a diazo reaction, Sandmeyer reaction, reduction, and a Schiemann reaction.[3][4] The synthesis of 2-bromo-5-fluorotoluene has been described via the reaction of the corresponding aromatic compound with a brominating agent in 1,1,2-trichloro-1,2,2-trifluoroethane.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted bromofluorotoluenes. Below are representative protocols for the preparation of key isomers.

Synthesis of 3-Bromo-4-fluorotoluene[1]

A solution of bromine in glacial acetic acid is added to a solution of 4-fluorotoluene in glacial acetic acid containing catalytic amounts of iron powder and iodine. The reaction mixture is stirred at a controlled temperature (e.g., 20-35 °C) for several hours. After the reaction is complete, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation. The resulting mixture of bromo-4-fluorotoluene isomers can then be separated by fractional distillation to yield pure 3-bromo-4-fluorotoluene.

Proposed Synthesis of 5-Bromo-3-chloro-2-fluorotoluene[2]

This multi-step synthesis involves three key transformations:

-

Nitration: 3-Chloro-2-fluorotoluene is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures (0-10 °C) to introduce a nitro group, yielding 3-chloro-2-fluoro-5-nitrotoluene.

-

Reduction: The nitro group of 3-chloro-2-fluoro-5-nitrotoluene is reduced to an amino group using a reducing agent such as tin(II) chloride in an acidic medium (e.g., hydrochloric acid). This step yields 5-amino-3-chloro-2-fluorotoluene.

-

Sandmeyer Reaction: The amino group of 5-amino-3-chloro-2-fluorotoluene is converted to a bromo group. This is achieved by diazotization with sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C), followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.

The following diagram illustrates the proposed synthetic workflow:

Quantitative Data

A summary of available physical and spectroscopic data for selected substituted bromofluorotoluenes is presented below for easy comparison.

Table 1: Physical Properties of Substituted Bromofluorotoluenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Bromo-5-fluorotoluene | 452-63-1 | C₇H₆BrF | 189.02 | 177 | 1.495 | 1.526[6] |

| 3-Bromo-4-fluorotoluene | 452-62-0 | C₇H₆BrF | 189.02 | 169 | 1.507 | 1.531[7] |

| 4-Bromo-3-fluorotoluene | 452-74-4 | C₇H₆BrF | 189.02 | 95 / 50 mmHg | 1.494 | 1.53[8] |

| 5-Bromo-2-fluorotoluene | 51437-00-4 | C₇H₆BrF | 189.02 | - | - | - |

Table 2: Spectroscopic Data of Substituted Bromofluorotoluenes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |

| 2-Bromo-5-fluorotoluene | 2.31 (s, 3H), 6.80-7.20 (m, 3H) | Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm. | Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600) |

| 3-Bromo-4-fluorotoluene | 2.25 (s, 3H), 6.90-7.30 (m, 3H) | Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm. | Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600) |

| 4-Bromo-3-fluorotoluene | 2.35 (s, 3H), 6.95-7.40 (m, 3H) | Aromatic carbons at ~159.5 (d, J=245 Hz), 133.5, 126.5 (d, J=3 Hz), 125.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 109.0 (d, J=21 Hz), Methyl carbon at ~20.0 | Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600) |

| 5-Bromo-2-fluorotoluene | 2.20 (s, 3H), 6.85-7.25 (m, 3H) | Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm. | Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is a general representation.

Reactions and Applications in Drug Development

Substituted bromofluorotoluenes are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in bromofluorotoluenes serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[9]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form aryl alkynes.[10]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a crucial transformation for the synthesis of many drug candidates.[11][12]

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below:

Other Important Reactions

-

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides.[13]

-

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups can activate the ring for SNAr reactions. The fluorine atom, being highly electronegative, can influence the reactivity of the aromatic ring in such transformations.[14]

The strategic incorporation of fluorine in drug molecules can significantly impact their metabolic stability, binding affinity, and pharmacokinetic properties.[15][16] The unique electronic properties of the C-F bond can block sites of metabolic oxidation and alter the pKa of nearby functional groups, leading to improved drug efficacy and a better safety profile.

Conclusion

Substituted bromofluorotoluenes are a versatile and important class of compounds with significant potential in drug discovery and materials science. The ability to selectively synthesize various isomers and further functionalize them through a range of modern synthetic methodologies makes them valuable building blocks for the creation of novel and complex molecular architectures. The continued exploration of their synthesis, properties, and applications is expected to lead to the development of new therapeutic agents and advanced materials.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction joins an organoboron species, such as a boronic acid, with an organohalide.[1][3] 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern allows for the strategic introduction of various aryl and heteroaryl moieties, leading to the synthesis of complex biaryl structures that are often scaffolds for novel therapeutic agents and functional materials.[4][5]

These application notes provide detailed protocols and representative reaction conditions for the Suzuki coupling of this compound with various boronic acids. The methodologies described herein are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.[1][6][7]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[1]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_R [label="Ar-Pd(II)L2R'", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R'", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(this compound)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R'-B(OH)2", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none, color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; ArylHalide -> OxAdd [color="#EA4335"]; PdII_Aryl -> Transmetalation [arrowhead=none, color="#4285F4"]; Transmetalation -> PdII_Aryl_R [color="#4285F4"]; BoronicAcid -> Transmetalation [color="#34A853"]; Base -> Transmetalation [color="#FBBC05"]; PdII_Aryl_R -> RedElim [arrowhead=none, color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"]; RedElim -> Product [color="#4285F4"]; } mend Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be employed as a starting point for the coupling of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80-100 | 12-18 | Good to Excellent | A widely used and reliable catalyst system.[6] |

| Pd(OAc)₂ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging substrates.[6] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | A versatile catalyst for a broad range of substrates.[6] |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₂CO₃ (2) | THF/H₂O | 80 | 12-24 | Moderate to Good | Often provides good results at lower temperatures.[1] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, often with water)

-

Schlenk flask or microwave vial

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution:

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.[8]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Workup and Purification:

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water or saturated aqueous NH₄Cl.[1][8]

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere.[9] |

| Insufficient Temperature or Time | Increase the reaction temperature or extend the reaction time.[1] | |

| Incorrect Base | The choice of base can be critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] | |

| Formation of Side Products | Homocoupling of Boronic Acid | This can sometimes be suppressed by using a different base or solvent system, or by adjusting the stoichiometry of the boronic acid.[1] |

| Protodebromination | Ensure strictly anhydrous and oxygen-free conditions. The presence of water and oxygen can lead to this side reaction. |

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route for the synthesis of a diverse range of biaryl compounds. The protocols and conditions outlined in these application notes offer a solid foundation for researchers in drug development and materials science to explore the chemical space around this valuable scaffold. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. benchchem.com [benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and drug development, where arylamine moieties are prevalent in a vast array of pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a substrate with moderate steric hindrance and electron-donating substituents. The methodologies presented are based on established principles for the amination of related aryl bromides.[3][4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound to form a Pd(II) complex.[2][5]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido intermediate.[4][5]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The selection of an appropriate ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, especially given the electronic properties and substitution pattern of the substrate.[5][6]

Data Presentation: Recommended Starting Conditions

The successful execution of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of reaction parameters. The following tables summarize recommended starting conditions based on literature precedents for analogous electron-rich and sterically hindered aryl bromides.[3][7][8]

Table 1: Recommended Catalyst and Ligand Combinations

| Palladium Source | Ligand | Catalyst Loading (mol%) | Key Considerations |

| Pd₂(dba)₃ | XPhos | 1-2 | A generally robust system for sterically hindered substrates. |

| Pd(OAc)₂ | SPhos | 1-2 | Effective for electron-rich aryl bromides. |

| Pd(OAc)₂ | RuPhos | 1-2 | Often provides good results with a broad range of amines. |

| [Pd(allyl)Cl]₂ | tBuXPhos | 1-2 | A highly active pre-catalyst suitable for challenging couplings. |

Table 2: Recommended Base and Solvent Systems

| Base | Base Equivalents | Solvent | Temperature (°C) | Notes |

| NaOtBu | 1.2-1.5 | Toluene or Dioxane | 80-110 | A strong base, widely effective but can be sensitive to some functional groups.[9] |

| K₃PO₄ | 1.5-2.0 | Toluene or Dioxane | 100-120 | A milder base, suitable for substrates with base-sensitive functionalities.[9] |

| Cs₂CO₃ | 1.5-2.0 | Toluene or Dioxane | 100-120 | Another mild base option, often used for sensitive substrates.[9] |

| LHMDS | 1.2-1.5 | THF or Toluene | 60-100 | A strong, non-nucleophilic base that can be advantageous in certain cases. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst and the phosphine ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the base, the amine, and this compound.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-